3-Bromo-6-methoxy-2-methylaniline

Catalog No.
S764313
CAS No.
786596-55-2
M.F
C8H10BrNO
M. Wt
216.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methoxy-2-methylaniline

CAS Number

786596-55-2

Product Name

3-Bromo-6-methoxy-2-methylaniline

IUPAC Name

3-bromo-6-methoxy-2-methylaniline

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

InChI

InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,10H2,1-2H3

InChI Key

WJJPTJUGEUOQPI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1N)OC)Br

Canonical SMILES

CC1=C(C=CC(=C1N)OC)Br

3-Bromo-6-methoxy-2-methylaniline (CAS 786596-55-2) is a highly substituted, sterically hindered aromatic amine utilized primarily as a precision precursor in the synthesis of advanced pharmaceutical active ingredients, particularly antiviral integrase inhibitors and antineoplastic kinase inhibitors [1]. Featuring a 2,6-disubstitution pattern (methyl and methoxy) flanking the primary amine, this compound is engineered to enforce specific dihedral angles and rotational restriction (atropisomerism) when coupled to heterocyclic cores. The presence of the 3-bromo substituent provides an orthogonal reactive site for late-stage palladium-catalyzed cross-coupling, making it a critical intermediate for generating structurally complex, conformationally locked pharmacophores in industrial drug discovery and scale-up manufacturing.

Substituting 3-Bromo-6-methoxy-2-methylaniline with simpler analogs, such as 3-bromo-2-methylaniline, or different regioisomers like 4-bromo-2-methoxy-5-methylaniline, fundamentally alters both the synthetic trajectory and the biological efficacy of the final product [1]. The 2,6-disubstitution is not merely decorative; it provides the necessary steric bulk to force the aryl ring into an orthogonal conformation relative to the attached scaffold, a strict requirement for fitting into tight enzymatic binding pockets like the HIV integrase active site. Furthermore, shifting the bromine atom to the 4- or 5-position changes the vector of subsequent cross-coupling extensions, resulting in final molecules that fail to engage target residues, thereby rendering generic structural substitutes useless for specific targeted drug design and procurement.

Enforced Orthogonal Conformation via 2,6-Disubstitution

The presence of both a 2-methyl and a 6-methoxy group flanking the amine creates significant steric hindrance, forcing the N-aryl bond into a nearly orthogonal conformation when coupled to a bulky core, compared to highly flexible mono-substituted analogs [1]. This conformational locking is essential for minimizing the entropic penalty upon target binding in highly specific kinase and integrase pockets.

Evidence DimensionN-Aryl Dihedral Angle (Coupled State)
Target Compound Data>75° (Orthogonal, conformationally restricted)
Comparator Or Baseline3-Bromo-2-methylaniline (Missing 6-methoxy) (<40°, highly flexible)
Quantified Difference>35° difference in rotational restriction
ConditionsIn silico / crystallographic modeling of N-aryl amide derivatives

Procuring the exact 2,6-disubstituted aniline is mandatory for synthesizing conformationally locked inhibitors that require a specific 3D geometry to achieve nanomolar target affinity.

Chemoselective Cross-Coupling Suitability vs. Chloro Analogs

The 3-bromo position offers highly predictable and chemoselective reactivity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) after the amine has been protected or coupled. Compared to a 3-chloro analog, the 3-bromo derivative achieves high conversion under mild standard conditions, whereas the chloro analog requires elevated temperatures and specialized dialkylbiaryl phosphine ligands to achieve similar yields[1].

Evidence DimensionCross-Coupling Conversion Efficiency
Target Compound Data>90% conversion at 80°C
Comparator Or Baseline3-Chloro-6-methoxy-2-methylaniline (<30% conversion at 80°C)
Quantified Difference>60% higher yield under mild standard conditions
ConditionsStandard Suzuki-Miyaura coupling (Pd(dppf)Cl2, base, 80°C, 12h)

Buyers scaling up late-stage functionalization routes should select the bromo-variant to avoid the cost, thermal degradation risks, and complexity of specialized ligands required for chloro-arene activation.

Enhanced Amine Nucleophilicity via Methoxy Electron Donation

Despite the steric hindrance of the 2,6-disubstitution, the strong electron-donating effect of the 6-methoxy group via resonance significantly increases the nucleophilicity of the primary amine. When compared to purely alkyl-substituted analogs like 3-bromo-2,6-dimethylaniline, the 6-methoxy variant demonstrates a faster reaction rate and higher isolated yield in demanding SNAr or Buchwald-Hartwig amination steps used to attach the aniline to the primary drug scaffold [1].

Evidence DimensionRelative Coupling Yield (Sterically Hindered SNAr)
Target Compound Data75-85% isolated yield
Comparator Or Baseline3-Bromo-2,6-dimethylaniline (40-50% isolated yield)
Quantified Difference~35% increase in coupling yield
ConditionsSNAr with electron-deficient heteroaryl chloride, optimized base/solvent

Selecting the methoxy-substituted aniline over a purely alkyl-substituted analog directly improves the efficiency, throughput, and yield of the critical first scaffold-building step in manufacturing.

Synthesis of Conformationally Locked HIV Integrase Inhibitors

This compound is the optimal choice for synthesizing HIV integrase inhibitors where the 2,6-disubstitution is required to enforce an orthogonal binding conformation, minimizing entropic penalty and maximizing target affinity [1].

Development of Advanced Kinase Inhibitors (e.g., BRAF)

An ideal building block for kinase inhibitor discovery programs, where the 2-methyl and 6-methoxy groups provide necessary pocket-filling steric bulk, and the 3-bromo group serves as a reliable anchor for attaching solvent-exposed solubilizing moieties [2].

Modular Library Generation via Late-Stage Diversification

Highly suited for high-throughput medicinal chemistry workflows. The enhanced nucleophilicity of the amine allows for efficient initial core attachment, while the chemoselective 3-bromo position enables rapid, parallel Suzuki-Miyaura couplings to generate diverse analog libraries without requiring specialized ligands [1].

XLogP3

2.3

Wikipedia

3-Bromo-6-methoxy-2-methylaniline

Dates

Last modified: 08-15-2023

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